The compound (E)-ethyl 2-(2-((2,5-dimethylfuran-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic molecule with potential applications in medicinal chemistry. This compound features a unique structure that combines various functional groups, making it of interest for research in drug development and synthesis.
This compound can be classified as an ester due to the presence of the ethyl acetate moiety. Additionally, it contains a thiazole ring and a furan derivative, indicating its potential for biological activity, particularly in the realm of pharmaceuticals.
The synthesis of (E)-ethyl 2-(2-((2,5-dimethylfuran-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed for monitoring the progress and confirming the structure of intermediates and final products.
The molecular structure of (E)-ethyl 2-(2-((2,5-dimethylfuran-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate can be represented as follows:
The InChI key for this compound assists in its identification in databases: InChI=1S/C18H22N2O4S/c1-9(20)15(23)19-16-12(21)10-4-5-11(6-10)14(22)17(24)25-13(16)8-18(19)7/h4-6,9,12H,1-3,7-8H2
.
This compound may participate in various chemical reactions:
Each reaction's specific conditions—such as temperature, solvent choice, and catalysts—are crucial for optimizing yields and minimizing side products.
The mechanism of action for (E)-ethyl 2-(2-((2,5-dimethylfuran-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate likely involves interaction with biological targets such as enzymes or receptors:
Experimental studies would be necessary to elucidate the precise mechanism through assays that measure biological activity against relevant cell lines or enzyme assays.
Relevant data such as melting point, boiling point, and spectral data (NMR, IR spectra) would provide further insights into its physical characteristics.
Due to its complex structure and potential biological activity, (E)-ethyl 2-(2-((2,5-dimethylfuran-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate could find applications in:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: